![molecular formula C11H8N2O2 B1649729 6-Phenylpyridazine-3-carboxylic acid CAS No. 103985-11-1](/img/structure/B1649729.png)
6-Phenylpyridazine-3-carboxylic acid
Overview
Description
6-Phenylpyridazine-3-carboxylic acid is a chemical compound with the molecular formula C11H8N2O2 . It has a molecular weight of 200.2 . The IUPAC name for this compound is 6-phenyl-3-pyridazinecarboxylic acid .
Synthesis Analysis
The synthesis of 6-Phenylpyridazine-3-carboxylic acid and its derivatives has been a subject of research . A study reported the synthesis of a series of 3,6-disubstituted pyridazines, which showed good anti-proliferative action towards human breast cancer T-47D and MDA-MB-231 cell lines . Another study discussed a strategy for the synthesis of pyridazine heterocycles and their derivatives .Molecular Structure Analysis
The InChI code for 6-Phenylpyridazine-3-carboxylic acid is 1S/C11H8N2O2/c14-11(15)10-7-6-9(12-13-10)8-4-2-1-3-5-8/h1-7H, (H,14,15) . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
6-Phenylpyridazine-3-carboxylic acid is a powder at room temperature . More detailed physical and chemical properties are not available in the retrieved sources.Scientific Research Applications
Synthesis and Biological Activity
6-Phenylpyridazine-3-carboxylic acid and its derivatives have been extensively studied for their synthesis and potential biological activity. One study describes the synthesis of 3-benzoyl-6-phenylpyridazine and its derivatives, exploring the reactions and spectroscopy of these compounds, which are anticipated to have biological activity (Issac, 1999). Another research focuses on synthesizing novel thieno[2,3-c]pyridazines using 3-amino-5-phenyl-2-ethoxycarbonylthieno[2,3-c]pyridazine as a starting material, evaluating their antibacterial activities (Al-Kamali et al., 2014).
Antimycobacterial Activity
A series of alkyl 1-heteroaryl-1H-1,2,3-triazole-4-carboxylates, including derivatives of 6-phenylpyridazin-3-yl, were synthesized and tested for antimycobacterial activity. The compound n-pentyl 1-(6-phenylpyridazin-3-yl)-1H-1,2,3-triazole-4-carboxylate exhibited notable inhibitory concentration against mycobacteria (Japelj et al., 2005).
Mesomorphic Properties
Research on the mesomorphic properties of compounds related to 6-phenylpyridazine-3-carboxylic acid was conducted. New esters of 6-alkyloxypyridazine-3-carboxylic acid and 6-alkyloxypyridine-3-carboxylic acid were prepared, exhibiting a strong tendency to form smectic C phases, highlighting the influence of heteroaromatic rings on mesomorphic behavior (Paschke et al., 1992).
Dopamine Beta-Hydroxylase Inhibition
A series of 6-alkylaminopyridazine-3-carboxylic acid derivatives were tested for dopamine beta-hydroxylase inhibitory activity. Among these compounds, 6-benzylaminopyridazine-3-carboxylic acid showed potent inhibitory activity, comparable to fusaric acid (Konno et al., 1992).
Chemical Synthesis
Studies have also been conducted on the synthesis routes for derivatives of pyridazine-3-carboxylic acid. One example is the synthesis of 6-methoxypyridazine-3-carboxylic acid using 3-chloro-6-methylpyridazine as the starting material, offering new synthetic routes for this compound (Ju Xiu-lian, 2011).
Safety And Hazards
The safety information for 6-Phenylpyridazine-3-carboxylic acid indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using the compound only in well-ventilated areas or outdoors .
properties
IUPAC Name |
6-phenylpyridazine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O2/c14-11(15)10-7-6-9(12-13-10)8-4-2-1-3-5-8/h1-7H,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHEYTABSZVILNN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(C=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90738986 | |
Record name | 6-Phenylpyridazine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90738986 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Phenylpyridazine-3-carboxylic acid | |
CAS RN |
103985-11-1 | |
Record name | 6-Phenylpyridazine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90738986 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-phenylpyridazine-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.